molecular formula C18H20ClNO6S B3019425 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795481-36-5

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3019425
CAS No.: 1795481-36-5
M. Wt: 413.87
InChI Key: OGRNOOAAHGHFFS-UHFFFAOYSA-N
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Description

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a piperidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Sulfinyl and sulfhydryl derivatives.

    Substitution Products: Amino, thiol, and alkoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its functional groups. For example, the sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Unique due to its combination of sulfonyl, piperidine, and pyranone moieties.

    4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group, which may affect its reactivity and binding properties.

    4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione: Contains a thione group instead of a carbonyl, which can alter its chemical behavior and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO6S/c1-12-9-15(11-18(21)25-12)26-14-5-7-20(8-6-14)27(22,23)17-10-13(19)3-4-16(17)24-2/h3-4,9-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRNOOAAHGHFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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